5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
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Description
This usually includes the compound’s systematic name, molecular formula, and molecular weight. It may also include the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves detailing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Tools like X-ray crystallography and NMR spectroscopy are often used for this analysis.Chemical Reactions Analysis
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This involves detailing the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity/basicity, and reactivity).Safety And Hazards
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Future Directions
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properties
IUPAC Name |
5-cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO8/c1-23(2,3)32-22(29)24-18(19(25)26)14-17(20(27)30-15-10-6-4-7-11-15)21(28)31-16-12-8-5-9-13-16/h15-18H,4-14H2,1-3H3,(H,24,29)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMSKGBVMLFCGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C(=O)OC1CCCCC1)C(=O)OC2CCCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577538 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(cyclohexyloxy)-4-[(cyclohexyloxy)carbonyl]-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
CAS RN |
125811-09-8 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(cyclohexyloxy)-4-[(cyclohexyloxy)carbonyl]-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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